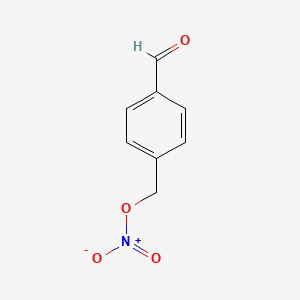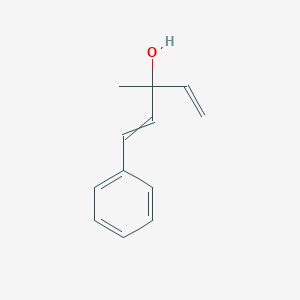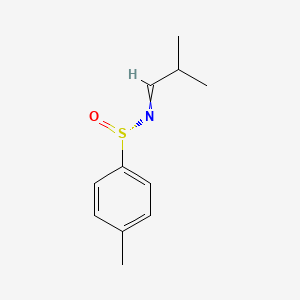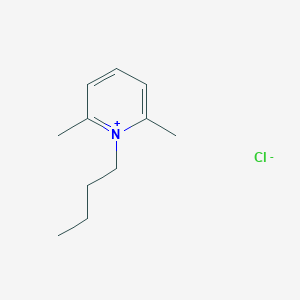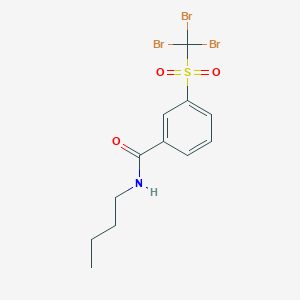
D-Phenylalanine, N-acetyl-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Phenylalanine, N-acetyl-2-methoxy- is a synthetic derivative of D-phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of an acetyl group and a methoxy group attached to the phenylalanine structure. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the esterification reaction using methanol and Mukaiyama’s reagent . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using asymmetric hydrogenation techniques . This method ensures the production of the compound with high optical purity and yield, making it suitable for various applications in pharmaceuticals and other industries.
Análisis De Reacciones Químicas
Types of Reactions
D-Phenylalanine, N-acetyl-2-methoxy- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various derivatives of D-Phenylalanine, N-acetyl-2-methoxy-, which can be used in further chemical synthesis or as intermediates in pharmaceutical production .
Aplicaciones Científicas De Investigación
D-Phenylalanine, N-acetyl-2-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for peptide and protein synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions.
Medicine: It is used in the synthesis of various drugs, including anti-diabetic and anti-tumor medications.
Mecanismo De Acción
The mechanism of action of D-Phenylalanine, N-acetyl-2-methoxy- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes like D-aminoacylase and D-amino acid-N-acetyltransferase, leading to the formation of various biologically active compounds . The compound’s effects are mediated through its ability to form amide bonds and interact with other molecules in the cellular environment .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to D-Phenylalanine, N-acetyl-2-methoxy- include:
N-Acetyl-D-phenylalanine: A derivative used in similar applications.
Methyl N-acetyl-D-phenylalaninate: Another derivative with comparable properties.
Phenoxy acetamide derivatives: These compounds share structural similarities and are used in various pharmacological applications.
Uniqueness
D-Phenylalanine, N-acetyl-2-methoxy- stands out due to its specific combination of acetyl and methoxy groups, which confer unique chemical properties. These properties make it particularly useful in the synthesis of complex molecules and in applications requiring high optical purity and specific reactivity.
Propiedades
Número CAS |
193546-30-4 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-10(12(15)16)7-9-5-3-4-6-11(9)17-2/h3-6,10H,7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
Clave InChI |
HIIMEBOPSYIMOU-SNVBAGLBSA-N |
SMILES isomérico |
CC(=O)N[C@H](CC1=CC=CC=C1OC)C(=O)O |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


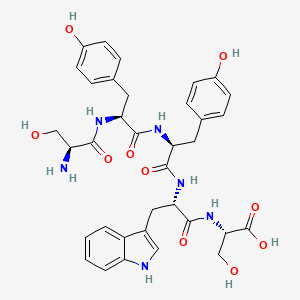
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)
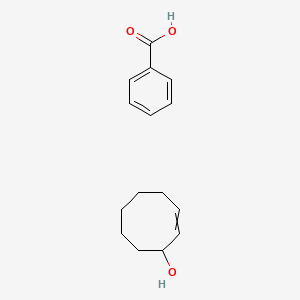

![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)
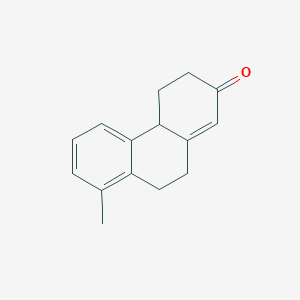
![N-[3-(Tribromomethanesulfonyl)benzoyl]glycine](/img/structure/B12569572.png)
